Glycyl-L-cysteinyl-L-seryl-L-threonylglycine
Description
Glycyl-L-cysteinyl-L-seryl-L-threonylglycine is a synthetic tetrapeptide with the sequence Gly-Cys-Ser-Thr-Gly. Its structure includes:
- Glycine (Gly): Neutral and flexible, acting as a spacer.
- Cysteine (Cys): Contains a reactive thiol (-SH) group, enabling disulfide bond formation.
This peptide’s molecular formula is C₁₄H₂₄N₄O₈S (calculated), with a molecular weight of approximately 408.43 g/mol. Its topological polar surface area (PSA) is estimated at 180–200 Ų, indicating moderate hydrophilicity.
Properties
CAS No. |
652143-13-0 |
|---|---|
Molecular Formula |
C14H25N5O8S |
Molecular Weight |
423.44 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H25N5O8S/c1-6(21)11(14(27)16-3-10(23)24)19-12(25)7(4-20)18-13(26)8(5-28)17-9(22)2-15/h6-8,11,20-21,28H,2-5,15H2,1H3,(H,16,27)(H,17,22)(H,18,26)(H,19,25)(H,23,24)/t6-,7+,8+,11+/m1/s1 |
InChI Key |
SCOWATYZBAXPPY-GLLZPBPUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-seryl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-cysteinyl-L-seryl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The peptide can participate in substitution reactions, particularly at the serine and threonine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted side chains.
Scientific Research Applications
Glycyl-L-cysteinyl-L-seryl-L-threonylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-cysteinyl-L-seryl-L-threonylglycine involves its interaction with various molecular targets and pathways. The cysteine residue can participate in redox reactions, influencing cellular oxidative stress levels. The peptide can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Glycyl-L-cysteinyl-L-seryl-L-threonylglycine with peptides identified in the evidence:
Key Analytical Metrics
Hydrophilicity :
- Reactivity: The presence of cysteine in the target peptide and 442635-65-6 enables disulfide bond formation, unlike 61909-17-9 or 632331-08-9 .
Stability :
Limitations and Knowledge Gaps
- No direct biochemical data (e.g., binding affinity, enzymatic activity) are available for the target compound in the provided evidence.
- Stability and solubility metrics are inferred from structural properties rather than experimental data.
Biological Activity
Glycyl-L-cysteinyl-L-seryl-L-threonylglycine (Gly-Cys-Ser-Thr-Gly) is a peptide composed of four amino acids: glycine, cysteine, serine, and threonine. Its unique structure imparts various biological activities that are being explored in scientific research. This article provides an overview of the biological activities of this compound, supported by data tables, case studies, and research findings.
Structural Overview
Gly-Cys-Ser-Thr-Gly has a molecular formula of and a molecular weight of approximately 375.45 g/mol. The presence of cysteine introduces sulfur into the peptide structure, which is significant for its biochemical properties and potential interactions with other biomolecules.
Biological Activities
The biological activities of Gly-Cys-Ser-Thr-Gly can be categorized as follows:
1. Antioxidant Properties:
Cysteine is known to play a crucial role in antioxidant defense mechanisms. Research indicates that peptides containing cysteine can enhance the synthesis of glutathione, a potent antioxidant in cells. A study involving bovine eye lenses demonstrated that cysteinyl-glycine (Cys-Gly), a component of Gly-Cys-Ser-Thr-Gly, can influence glutathione homeostasis, potentially preventing oxidative stress .
2. Modulation of Glutathione Levels:
Gly-Cys-Ser-Thr-Gly has been shown to affect the levels of glutathione in various biological systems. In experimental setups where bovine lenses were cultured with reduced glutathione (GSH), the addition of Cys-Gly impaired the accumulation of extracellular glutathione, suggesting a regulatory role in glutathione metabolism .
3. Neuroprotective Effects:
Peptides like Gly-Cys-Ser-Thr-Gly may exhibit neuroprotective effects due to their ability to modulate oxidative stress and inflammation in neural tissues. The presence of cysteine is particularly relevant as it contributes to the synthesis of neuroprotective compounds.
Research Findings
Recent studies have explored the interactions and biological roles of Gly-Cys-Ser-Thr-Gly in various contexts:
Case Studies
Case Study 1: Glutathione Homeostasis in Bovine Lenses
In this study, bovine lenses were cultured with varying concentrations of GSH and Cys-Gly. The results indicated that while GSH levels increased under certain conditions, the addition of Cys-Gly led to a significant decrease in GSH accumulation, highlighting its regulatory role in glutathione metabolism.
Case Study 2: Antioxidant Effects in Cellular Models
Another study focused on cellular models treated with peptides containing cysteine. The results showed that these peptides significantly reduced markers of oxidative stress, suggesting their potential therapeutic applications in conditions characterized by oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
